molecular formula C9H8N4 B1303270 2-(Pyridin-3-yl)pyrimidin-4-amine CAS No. 61310-31-4

2-(Pyridin-3-yl)pyrimidin-4-amine

Cat. No. B1303270
CAS RN: 61310-31-4
M. Wt: 172.19 g/mol
InChI Key: USBDVWRRXXQEOL-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)pyrimidin-4-amine, also known as 2-P3P, is an organic compound that has been studied extensively in recent years due to its wide range of applications in the scientific and medical fields. 2-P3P is a heterocyclic compound, consisting of a pyridine ring and a pyrimidine ring connected by an amine group. This compound is of interest due to its unique properties, such as its ability to act as an inhibitor for certain enzymes, its antioxidant activity, and its potential for use in drug delivery systems. We will also discuss potential future directions for research into 2-P3P.

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including compounds related to 2-(Pyridin-3-yl)pyrimidin-4-amine, have been investigated for their antimicrobial properties. For instance, 2-methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine and its related compounds showed significant in vitro antibacterial and antifungal activities (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Synthesis and Heterocyclic Compound Formation

The synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved using palladium catalysts, which are useful for the preparation of a range of heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008). These compounds are important in various chemical syntheses and have potential applications in materials science and pharmaceuticals.

Insecticidal and Antibacterial Potential

Compounds like (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines, which are structurally related to this compound, have shown promising results in terms of insecticidal activity against Pseudococcidae insects and antibacterial potential (Deohate & Palaspagar, 2020).

Chemical Reactions and Transformations

Various chemical transformations of pyrimidine derivatives have been explored. For example, the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles has been documented, demonstrating the versatility of these compounds in organic synthesis (Smolobochkin et al., 2019).

Antioxidant, Antimicrobial, and Antitubercular Activities

Pyrimidine-azitidinone analogues, including those structurally related to this compound, have been synthesized and evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities. This highlights the potential of these compounds in medical research and drug development (Chandrashekaraiah et al., 2014).

Ligand Synthesis and Metal Complex Formation

2-(2-Phenylaminopyrimidin-4-yl)pyridines, closely related to this compound, have been utilized in C–H activation processes to form N,N,C-coordinated palladium(II) complexes. These studies contribute to the field of coordination chemistry and are significant for the development of new metal-organic frameworks and catalysts (Çayir et al., 2014).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, structurally related to this compound, have been synthesized as ligands of the histamine H4 receptor. This research is significant for developing new therapeutics in treating inflammatory and pain-related conditions (Altenbach et al., 2008).

Safety and Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The discovery and development of CDK2 inhibitors, including derivatives of 2-(Pyridin-3-yl)pyrimidin-4-amine, is a hot topic in cancer therapy . The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is an area of ongoing research .

Biochemical Analysis

Biochemical Properties

2-(Pyridin-3-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines, thereby demonstrating its potential as an anticancer agent . Additionally, it can alter the expression of genes involved in cell cycle regulation, further impacting cellular proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as protein kinases, inhibiting their activity. This binding can lead to the inhibition of enzyme activity, resulting in downstream effects on cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained biological activity. Its degradation products can also have significant biological effects, which need to be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for its use in clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of metabolites within the cell. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .

properties

IUPAC Name

2-pyridin-3-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBDVWRRXXQEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377150
Record name 2-(Pyridin-3-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61310-31-4
Record name 2-(Pyridin-3-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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